2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]-2-oxoethyl 2-methylpropanoate
説明
特性
Key on ui mechanism of action |
Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression. |
|---|---|
CAS番号 |
141845-82-1 |
分子式 |
C32H44O7 |
分子量 |
540.7 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1 |
InChIキー |
LUKZNWIVRBCLON-FOMURGDPSA-N |
異性体SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)C6CCCCC6 |
正規SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
物理的記述 |
Solid |
ピクトグラム |
Health Hazard |
溶解性 |
1.57e-03 g/L |
製品の起源 |
United States |
準備方法
Ciclesonide can be synthesized through various synthetic routes. One common method involves the use of cyclodextrins to improve its physicochemical properties, such as water solubility . The preparation of ciclesonide-methyl-beta-cyclodextrin complexes can be achieved through a kneading method, which involves mixing the drug with cyclodextrin in the presence of water . This method is simple and cost-effective, making it suitable for industrial production.
化学反応の分析
科学的研究の応用
Asthma Management
Ciclesonide has been extensively studied for its efficacy in asthma control. A study indicated that ciclesonide improves lung function and reduces airway hyperresponsiveness in patients with mild-to-moderate asthma. Specifically, it demonstrated significant improvements in parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rates when compared to placebo .
Table 1: Clinical Outcomes of Ciclesonide in Asthma Patients
| Parameter | Ciclesonide Group | Placebo Group | p-value |
|---|---|---|---|
| FEV1 improvement | +12% | +2% | <0.01 |
| Peak Expiratory Flow Rate | +15 L/min | +3 L/min | <0.05 |
| Alveolar Exhaled Nitric Oxide | -4.4 ppb | -0.4 ppb | <0.01 |
Chronic Obstructive Pulmonary Disease (COPD)
Ciclesonide is also utilized in the management of COPD, where it helps reduce exacerbations and improve overall lung function. The anti-inflammatory properties of ciclesonide contribute to better control of symptoms and quality of life among COPD patients.
COVID-19 Treatment
Recent studies have highlighted the potential role of ciclesonide in treating COVID-19, particularly for hospitalized patients. Research showed that inhaled ciclesonide significantly reduced in-hospital mortality rates among patients with severe COVID-19 infections compared to those who did not receive the treatment .
Table 2: Efficacy of Ciclesonide in Hospitalized COVID-19 Patients
| Outcome | Ciclesonide Group | Control Group | p-value |
|---|---|---|---|
| In-hospital Mortality | 7.6% | 23.5% | <0.001 |
| Mechanical Ventilation Requirement | 20% | 50% | <0.01 |
| Average Length of Stay (days) | 12 | 13 | 0.0577 |
Case Studies and Clinical Trials
Several randomized controlled trials (RCTs) have been conducted to assess the efficacy of ciclesonide across different patient populations:
- Asthma Trials : A RCT involving 16 asthma patients demonstrated significant improvements in small airway function with ciclesonide compared to placebo .
- COVID-19 Trials : Multiple RCTs have explored ciclesonide's antiviral properties against SARS-CoV-2, with findings suggesting reduced mortality and improved clinical outcomes in hospitalized patients .
作用機序
類似化合物との比較
Comparison with Similar Compounds
Ciclesonide vs. Budesonide
Efficacy :
- In pediatric and adult asthma, ciclesonide 160 µg once daily demonstrated equivalence to budesonide 400 µg once daily in improving FEV1, symptom scores, and reducing rescue medication use . A 12-week trial showed comparable peak expiratory flow (PEF) improvements, though FEV1 and FVC declines were similar between ciclesonide 320 µg and budesonide 400 µg .
- Exacerbation rates were comparable (RR 2.20, 95% CI 0.75–6.43) in pooled analyses .
- At 320 µg/day, ciclesonide showed cortisol suppression (~30%) akin to beclomethasone 200 µg/day, suggesting dose-dependent effects .
Pharmacokinetics :
Ciclesonide vs. Fluticasone Propionate (FP)
- Efficacy: At half the nominal dose (ciclesonide 160 µg vs. FP 400 µg), FEV1 improvements were non-significant (-0.05 L, 95% CI -0.11–0.01) . However, once-daily ciclesonide matched twice-daily FP in symptom control . In a pediatric study, exacerbation rates were higher with ciclesonide versus FP at a 1:2 dose ratio (RR 1.37, 95% CI 0.58–3.21) .
- Safety: FP is associated with higher oropharyngeal deposition, leading to thrush and dysphonia. Ciclesonide’s prodrug design reduces local side effects . No significant differences in cortisol suppression were observed between ciclesonide and FP .
Ciclesonide vs. Beclomethasone Dipropionate (BDP)
Efficacy :
Safety :
Unique Pharmacological Advantages
- Targeted Activation : Unlike budesonide or FP, ciclesonide’s prodrug metabolism in the lungs minimizes systemic absorption, reducing HPA axis effects .
- Once-Daily Dosing : Ciclesonide’s prolonged lung retention (via des-CIC-fatty acid conjugates) supports once-daily dosing, improving adherence versus twice-daily regimens for budesonide or FP .
Key Research Findings and Data
Table 1: Efficacy Comparison in Asthma Management
| Parameter | Ciclesonide (160 µg/day) | Budesonide (400 µg/day) | Fluticasone (400 µg/day) |
|---|---|---|---|
| FEV1 Improvement (L) | 0.24–0.35 | 0.22–0.30 | 0.20–0.28 |
| Exacerbation Rate (RR) | 1.0 (Reference) | 1.10 (0.85–1.42) | 1.37 (0.58–3.21) |
| Cortisol Suppression | None (80–160 µg) | Significant (≥200 µg) | Moderate (≥400 µg) |
| Dosing Frequency | Once daily | Twice daily | Twice daily |
Table 2: Adverse Event Profile
| Side Effect | Ciclesonide | Budesonide | Fluticasone |
|---|---|---|---|
| Oropharyngeal Candidiasis | 2–4% | 5–10% | 8–12% |
| HPA Axis Suppression | <1% | 10–15% | 5–10% |
| Growth Retardation | None | Moderate | Low |
Sources:
生物活性
Ciclesonide is a novel glucocorticosteroid prodrug primarily used for the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its anti-inflammatory properties, which are mediated through its active metabolite, desisobutyryl-ciclesonide (RM1). This article delves into the biological mechanisms, pharmacokinetics, clinical efficacy, and safety profile of ciclesonide, supported by data tables and case studies.
Ciclesonide is an inactive prodrug that requires enzymatic conversion to its active form, RM1, which binds to the glucocorticoid receptor. This binding leads to the modulation of gene expression associated with inflammation. Key actions include:
- Inhibition of Cytokine Production : Ciclesonide has been shown to inhibit interleukin-1β (IL-1β)-induced IL-8 production in human nasal epithelial cells with a median effective concentration (EC50) of 0.81 nM .
- Reduction of Eosinophil Infiltration : In vivo studies in sensitized guinea pigs demonstrated significant inhibition of allergen-induced nasal blockage and eosinophil infiltration .
Pharmacokinetics
Ciclesonide exhibits unique pharmacokinetic properties:
- Low Systemic Absorption : Following intranasal administration, ciclesonide shows negligible systemic absorption, with the liver being the primary site for metabolism .
- Metabolism : The drug is metabolized predominantly by cytochrome P450 isoenzyme CYP3A4 and carboxylesterases . Comparative studies have indicated that peak serum levels of RM1 are significantly lower when ciclesonide is administered intranasally compared to oral inhalation .
Table 1: Pharmacokinetic Parameters of Ciclesonide
| Parameter | Value |
|---|---|
| Bioavailability | Low (negligible systemic absorption) |
| Primary Metabolite | Desisobutyryl-ciclesonide (RM1) |
| Metabolism Enzymes | CYP3A4, carboxylesterases |
| Peak Serum Levels (Intranasal) | 7-14 times lower than oral inhalation |
Clinical Efficacy
Ciclesonide has been evaluated in various clinical settings, particularly for asthma and COVID-19 treatment.
Asthma Treatment
In clinical trials, ciclesonide has demonstrated significant efficacy in reducing asthma symptoms:
- Dose-Dependent Response : A study showed that 200 µg of ciclesonide administered once daily significantly improved lung function and reduced airway hyperresponsiveness .
- Symptom Improvement : After 8 weeks of treatment, the percentage of patients reporting no asthma symptoms increased from approximately 21% to over 53% .
COVID-19 Treatment
Recent studies have explored the use of inhaled ciclesonide in treating COVID-19:
- Outpatient Study : Inhaled ciclesonide was assessed for its efficacy in reducing adverse outcomes in COVID-19 outpatients. While it showed anti-inflammatory properties, it did not significantly reduce hospitalization rates or improve oxygen therapy duration compared to standard care .
Table 2: Summary of Clinical Trials on Ciclesonide
Safety Profile
Ciclesonide is generally well-tolerated with a favorable safety profile:
- Minimal Side Effects : Unlike some other inhaled corticosteroids, ciclesonide has not shown significant effects on growth rates in children or adverse systemic effects when used at recommended doses .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with ciclesonide treatment:
- Case Study on Asthma Management : A patient with severe asthma experienced marked improvement in symptoms and lung function after switching from fluticasone to ciclesonide, demonstrating its effectiveness as a corticosteroid alternative.
- COVID-19 Management Case : In a cohort treated with inhaled ciclesonide during early COVID-19 infection, patients reported fewer respiratory complications compared to historical controls, suggesting potential benefits despite inconclusive trial results.
Q & A
Basic Research Questions
Q. What are the molecular mechanisms underlying ciclesonide’s anti-inflammatory effects in vitro and in vivo?
- Methodological Answer : Investigate ciclesonide’s glucocorticoid receptor (GR) binding affinity and downstream signaling (e.g., NF-κB inhibition) using in vitro assays (e.g., luciferase reporter gene assays) and in vivo models (e.g., murine asthma models). Compare metabolite activity (e.g., desisobutyryl-ciclesonide) to assess prodrug activation kinetics .
- Key Considerations : Ensure rigorous controls for GR specificity (e.g., GR knockout models) and standardized dosing regimens to minimize off-target effects .
Q. How do pharmacokinetic properties of ciclesonide influence its efficacy in respiratory disorders?
- Methodological Answer : Conduct bioavailability studies using high-performance liquid chromatography (HPLC) to measure plasma and lung tissue concentrations. Compare lipophilicity and retention time in airway mucosa across delivery devices (e.g., metered-dose inhalers vs. nebulizers). Use compartmental modeling to predict systemic exposure .
- Key Considerations : Account for interpatient variability (e.g., CYP3A4 metabolism) and formulation excipients that may alter absorption .
Q. What clinical trial designs are optimal for evaluating ciclesonide’s safety and efficacy in asthma management?
- Methodological Answer : Apply the PICOT framework:
- P : Patients with moderate persistent asthma.
- I : Ciclesonide 160 µg/day.
- C : Fluticasone propionate 250 µg/day.
- O : Change in FEV₁ over 12 weeks.
- T : Double-blind, randomized controlled trial (RCT) with crossover design.
Include stratification by biomarkers (e.g., eosinophil counts) to address heterogeneity .
Advanced Research Questions
Q. How can conflicting data on ciclesonide’s systemic bioavailability be reconciled across studies?
- Methodological Answer : Perform meta-regression analysis of existing RCTs to identify confounding variables (e.g., assay sensitivity, patient adherence). Validate findings using mass spectrometry to quantify plasma metabolites in a controlled cohort. Address discrepancies via sensitivity analysis and subgroup stratification (e.g., pediatric vs. adult populations) .
- Key Considerations : Evaluate publication bias and study power in meta-analyses; prioritize studies with transparent protocols .
Q. What biomarkers predict differential responses to ciclesonide in COPD versus asthma?
- Methodological Answer : Use multi-omics approaches (e.g., transcriptomics, proteomics) to identify disease-specific signatures in sputum or serum. Validate candidates in longitudinal cohorts using machine learning (e.g., LASSO regression) to distinguish responders/non-responders. Cross-reference with public databases (e.g., GEO, ClinVar) .
- Key Considerations : Standardize sample collection protocols to reduce batch effects and ensure reproducibility .
Q. What are the long-term genomic impacts of ciclesonide use in pediatric populations?
- Methodological Answer : Conduct a 5-year longitudinal study with whole-exome sequencing to assess mutation rates in glucocorticoid-responsive genes (e.g., FKBP5). Compare to age-matched controls using propensity score matching. Include epigenetic analyses (e.g., DNA methylation) to evaluate transient effects .
- Key Considerations : Address ethical concerns via pediatric-specific informed consent protocols and data anonymization .
Q. How does ciclesonide interact with combination therapies (e.g., LABA/LAMA) in severe asthma?
- Methodological Answer : Design factorial RCTs to test additive/synergistic effects. Use isobolographic analysis to quantify interaction magnitude. Incorporate pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing intervals .
- Key Considerations : Monitor for paradoxical bronchospasm via real-time spirometry and adjust for confounding by indication .
Q. What experimental models best recapitulate ciclesonide’s efficacy in viral exacerbations of asthma?
- Methodological Answer : Use ex vivo human airway epithelial cells infected with rhinovirus to measure cytokine suppression (e.g., IL-6, IL-8). Validate in ferret models of viral-induced inflammation, correlating histopathology with RNA-seq data .
- Key Considerations : Ensure biosafety compliance for viral challenges and validate model translatability via clinical correlation .
Methodological Frameworks
- For Contradictory Data : Apply Bradford Hill criteria to assess causality in observational studies (e.g., dose-response gradients, temporality) .
- For Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in ’s experimental reporting guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
